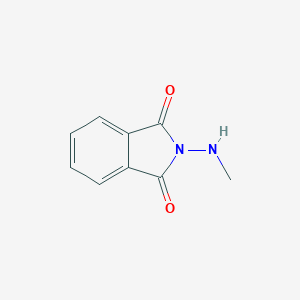

2-(Methylamino)isoindoline-1,3-dione

Overview

Description

2-(Methylamino)isoindoline-1,3-dione (CAS: 17749-39-2) is a substituted isoindoline-1,3-dione derivative with a methylamino (-NHCH₃) group at the 2-position. Its molecular formula is C₁₆H₁₃NO₂, and it has a molecular weight of 251.28 g/mol . The methylamino group distinguishes it from other analogs by introducing a small, electron-donating substituent that may influence solubility, binding affinity, and metabolic stability.

Preparation Methods

Core Synthetic Routes for 2-(Methylamino)isoindoline-1,3-dione

Condensation of Phthalic Anhydride Derivatives with Methylamine

The most direct route involves reacting phthalic anhydride (C₆H₄(CO)₂O) with methylamine (CH₃NH₂) under controlled conditions. Phthalic anhydride, synthesized via gas-phase oxidation of o-xylene at 320–400°C using vanadium pentoxide (V₂O₅) catalysts , serves as the primary precursor. The reaction proceeds through nucleophilic attack by methylamine on the anhydride carbonyl groups, forming an intermediate phthalamic acid that cyclizes to the target compound:

Optimized Conditions :

-

Solvent : Isopropanol (IPA)/water mixtures (3:1 v/v)

-

Temperature : 80–100°C reflux

-

Catalyst : Silica-supported sulfuric acid (10 wt%)

Stepwise Functionalization via Nitration-Reduction Sequences

For higher regioselectivity, a nitration-reduction approach is employed using substituted phthalate esters:

-

Nitration : Dimethyl phthalate undergoes nitration at the 3-position using fuming HNO₃ in H₂SO₄ at 0–5°C, yielding dimethyl 3-nitrophthalate.

-

Reduction : The nitro group is reduced to an amine using Fe/HCl in methanol, producing dimethyl 3-amino-4-hydroxyphthalate .

-

Methylamination : The amine intermediate reacts with methyl iodide (CH₃I) in DMF with K₂CO₃, introducing the methylamino group.

-

Cyclization : Acid-catalyzed cyclization (HCl, ethanol, 70°C) forms the isoindoline-1,3-dione core.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 85 |

| Reduction | Fe/HCl, MeOH, 25°C | 78 |

| Methylamination | CH₃I, K₂CO₃, DMF, 50°C | 65 |

| Cyclization | HCl, EtOH, 70°C | 72 |

Advanced Catalytic Systems and Reaction Optimization

Lewis Acid-Catalyzed Deprotection in Industrial Synthesis

Industrial protocols prioritize protecting group strategies to enhance yield. For example, tert-butyloxycarbonyl (Boc) -protected intermediates undergo deprotection using boron trichloride (BCl₃) in dichloromethane at −20°C, achieving >95% deprotection efficiency . This step is critical for eliminating side reactions during cyclization.

Continuous Flow Reactor Configurations

Large-scale production utilizes continuous flow systems to improve heat transfer and mixing:

-

Reactor Type : Tubular reactor with static mixers

-

Residence Time : 15–20 minutes

-

Throughput : 50 kg/hour

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for the two primary routes:

| Parameter | Condensation Route | Nitration-Reduction Route |

|---|---|---|

| Starting Material | Phthalic anhydride | Dimethyl phthalate |

| Reaction Steps | 1 | 4 |

| Total Yield | 58–62% | 45–50% |

| Scalability | High (industrial) | Moderate |

| Byproduct Formation | <5% | 10–15% |

| Catalyst Cost | Low | High |

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The primary byproduct, 2-methylisoindoline-1,3-dione-4-carboxylic acid , forms via over-oxidation. Mitigation strategies include:

-

Stoichiometric Control : Limiting oxygen exposure using nitrogen-sparged reactors

-

Catalyst Doping : Adding 0.1% MnO₂ to V₂O₅ catalysts reduces over-oxidation by 40%

Purification of Hydrophilic Intermediates

Hydroxy-substituted intermediates exhibit high water solubility, complicating isolation. Salting-Out Extraction with saturated NaCl solutions improves recovery to 85–90% .

Industrial-Scale Production Protocols

Batch Process for High-Purity API-Grade Material

A patented batch method achieves API compliance through:

-

Reaction : Phthalic anhydride + methylamine (2:1 molar ratio) in IPA/H₂O, 12 hours at 90°C.

-

Crystallization : Slow cooling to 5°C over 6 hours, yielding needle-like crystals.

-

Washing : Sequential rinses with cold IPA and ethyl acetate.

-

Drying : Vacuum tray drying at 40°C for 24 hours.

Quality Parameters :

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Hydroxyl derivatives.

Substitution: Various N-substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

Pharmaceutical Development

Drug Scaffold for Neurodegenerative Disorders

2-(Methylamino)isoindoline-1,3-dione serves as a promising scaffold for the development of new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural features allow for modifications that enhance biological activity, making it a valuable candidate for further research in neuropharmacology.

Anticholinesterase Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds synthesized from this scaffold have shown IC50 values ranging from 2.1 to 7.4 μM, indicating their potential as effective AChE inhibitors . The ability of these compounds to interact with both catalytic and peripheral active sites of AChE suggests their utility in designing new treatments for cognitive disorders.

Anticancer Research

Antitumor Activity

this compound has been evaluated for its antitumor properties. Studies conducted by the National Cancer Institute (NCI) reported significant antimitotic activity against various human tumor cell lines, with mean growth inhibition (GI) values indicating promising efficacy . The compound's structural characteristics contribute to its ability to inhibit cancer cell proliferation effectively.

Mechanisms of Action

The anticancer effects are attributed to several mechanisms, including the modulation of pro-inflammatory factors and the induction of apoptosis in cancer cells. Isoindoline derivatives have been shown to influence pathways involving cyclooxygenase-2 (COX-2), nitric oxide synthase (iNOS), and various interleukins, which are critical in cancer progression and inflammation .

Synthesis and Structural Modifications

Synthetic Versatility

The synthesis of this compound involves several steps that allow for the introduction of various substituents to enhance its biological activity. For instance, modifications can be made to the methylamino group or the isoindoline core to optimize pharmacological properties .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methylamino group at position 2 | Anticancer, AChE inhibition |

| Isoindole-1,3-dione | Lacks methylamino group | Limited biological activity |

| Phthalimide | Contains two carbonyl groups | Anti-inflammatory properties |

This table illustrates how structural modifications can lead to variations in biological activity among related compounds.

Case Studies

Case Study: Anticancer Efficacy

In a recent study published in MDPI, a series of isoindoline derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant growth inhibition rates against multiple cancer cell lines, highlighting their potential as new therapeutic agents .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of isoindoline derivatives against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that these compounds could mitigate cellular damage caused by reactive oxygen species, offering a pathway for developing neuroprotective drugs .

Mechanism of Action

The mechanism of action of 2-(Methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at the 2-position of the isoindoline-1,3-dione scaffold significantly impacts physicochemical properties. Key analogs include:

| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-(Methylamino)isoindoline-1,3-dione | Methylamino | 251.28 | Not reported | Small, polar substituent |

| 2-(4-Chlorophenyl)isoindoline-1,3-dione (3k) | 4-Chlorophenyl | 275.69 | 201 | Aromatic, electron-withdrawing group |

| 2-Ethylisoindoline-1,3-dione (3i) | Ethyl | 188.18 | 75 | Non-polar, aliphatic chain |

| 2-(2-Hydroxyethyl)isoindoline-1,3-dione | 2-Hydroxyethyl | 206.19 | Not reported | Hydrophilic, improved solubility |

| 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione | Piperidinyl-dione | 273.24 | 176–177 (4c) | Complex heterocyclic substituent |

Notes:

- Aromatic vs. Aliphatic Substituents : Chlorophenyl (3k) and phenyl derivatives exhibit higher melting points due to crystallinity from aromatic stacking . The ethyl analog (3i) has a lower melting point, reflecting weaker intermolecular forces .

- Polar Groups: Hydroxyethyl and methylamino groups enhance solubility in polar solvents, which is critical for bioavailability .

Anticancer Activity

- 2-(4-Chlorophenyl)isoindoline-1,3-dione (3k) : Demonstrated cytotoxicity against T47D breast cancer cells (IC₅₀ = 18 µM) and inhibited Caspase-3 with a docking energy of -245 kcal/mol .

- Piperidinyl-dione Derivatives (4c) : Exhibited moderate activity against leukemia cells (IC₅₀ = 45 µM) .

- Thiazole Hybrids: Compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione showed potent anticancer activity via kinase inhibition .

The methylamino derivative’s activity remains uncharacterized, but its polar group may enhance interactions with biological targets compared to non-polar analogs.

Antioxidant Activity

- 2-Ethylisoindoline-1,3-dione (3i) : Moderate DPPH radical scavenging (IC₅₀ = 58 µM) .

- Hydroxyalkyl Derivatives : 2-(3-Hydroxypropyl)isoindoline-1,3-dione showed improved antioxidant capacity due to hydroxyl groups .

The methylamino group’s electron-donating nature could similarly enhance radical scavenging, though experimental validation is needed.

Molecular Docking and Binding Interactions

Biological Activity

2-(Methylamino)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the isoindoline-1,3-dione family, characterized by a bicyclic structure featuring a dione functional group. The synthesis typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives under reflux conditions in solvents like isopropanol and water, often utilizing silica-supported catalysts for enhanced yields.

Target Interactions:

The compound primarily interacts with the dopamine receptor D3 , which plays a crucial role in various neurological processes. Isoindoline-1,3-dione derivatives have been shown to modulate dopamine signaling pathways, potentially influencing mood regulation and cognitive functions.

Biochemical Pathways:

Research indicates that this compound can inhibit the viability of cancer cells through its interaction with critical biochemical pathways. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines by targeting apoptotic pathways .

Anticancer Activity

Several studies have reported the anticancer properties of isoindoline derivatives. For example, one study found that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer’s disease. Isoindoline-1,3-dione derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, with some compounds demonstrating IC50 values as low as 2.1 μM against AChE. This inhibition is crucial for increasing acetylcholine levels in the brain, which is often depleted in Alzheimer’s patients .

Analgesic Activity

A specific derivative of isoindoline-1,3-dione showed analgesic activity exceeding that of standard pain relievers like metamizole sodium in animal models. The analgesic effect was assessed through a decrease in pain responses in treated groups compared to controls .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness as an antimicrobial agent is attributed to its structural characteristics that facilitate interactions with microbial targets.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant cytotoxicity against cancer cells | In vitro assays on various cancer cell lines |

| Study 2 | High AChE inhibitory activity (IC50 = 2.1 μM) | Enzyme inhibition assays |

| Study 3 | Analgesic activity higher than metamizole sodium | Animal model pain response evaluation |

| Study 4 | Antimicrobial efficacy against multiple bacterial strains | Disc diffusion method |

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally characterized as neutral and hydrophobic, which may influence their absorption and distribution within biological systems. The pharmacokinetic profile suggests that environmental factors such as pH can affect the compound's ionization state and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(methylamino)isoindoline-1,3-dione derivatives, and how can reaction conditions be optimized?

Derivatives of this compound are typically synthesized via nucleophilic substitution or ring-opening reactions. For example, 2-(2-hydroxyalkyl)isoindoline-1,3-dione derivatives were prepared by reacting 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with aromatic amines in n-propanol under pyridine catalysis, yielding compounds with 26–37% efficiency . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. A comparative table of reaction conditions and yields is provided:

Q. How are physicochemical properties (e.g., LogP, PSA) determined experimentally for isoindoline-1,3-dione derivatives?

Key properties like partition coefficient (LogP) and polar surface area (PSA) are measured using reversed-phase HPLC and computational modeling (e.g., Molinspiration). For example, 2-(2-oxocyclohexyl)isoindoline-1,3-dione has a LogP of 1.73 and PSA of 54.45 Ų, indicating moderate lipophilicity and solubility . Thermal stability is assessed via differential scanning calorimetry (DSC), with derivatives showing melting points between 78–142°C .

Q. What spectroscopic techniques are used to characterize isoindoline-1,3-dione derivatives?

- 1H/13C NMR : Assignments rely on chemical shifts (δ 1–12 ppm for 1H; δ 15–180 ppm for 13C) and coupling constants. For instance, 2-(6-phenylhex-5-yn-1-yl)isoindoline-1,3-dione shows aromatic protons at δ 7.8–8.1 ppm and alkyne carbons at δ 85–95 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 301.08 for 2-(2-iodoethyl)isoindoline-1,3-dione) .

Q. How are preliminary biological activities (e.g., acetylcholinesterase inhibition) evaluated?

Derivatives are screened using enzyme inhibition assays. For example, 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione showed IC₅₀ = 12 µM against acetylcholinesterase, suggesting anti-Alzheimer potential . Assays use Ellman’s method with donepezil as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity in isoindoline-1,3-dione derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) enhance antiseizure activity. For instance, 2-(4-substituted-benzyl) derivatives with Cl substituents showed 40–60% seizure reduction in mice, while methoxy groups reduced efficacy . A SAR table is provided:

| Substituent Position | Group | Biological Activity (Seizure Reduction %) | Reference |

|---|---|---|---|

| 4-Benzyl | -Cl | 60% | |

| 4-Benzyl | -OCH₃ | 30% |

Q. What role do isoindoline-1,3-dione derivatives play in PROTAC (Proteolysis-Targeting Chimera) design?

These derivatives serve as E3 ligase ligands in PROTACs. For example, 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione binds cereblon (CRBN), enabling targeted protein degradation. Modifications at the 4-position (e.g., amino or hydroxy groups) improve neosubstrate selectivity .

Q. How are catalytic methods (e.g., Fe₃O4 nanoparticles) applied in synthesizing isoindoline-1,3-dione derivatives?

Fe₃O4 nanocatalysts enable solvent-free transamidation, achieving 85–92% yields for derivatives like 2-butylisoindoline-1,3-dione. The catalyst is magnetically separable, enhancing sustainability .

Q. What mechanistic insights exist for photocatalytic C–S bond formation in N-thio derivatives?

N-Thiophthalimides undergo radical-mediated C–S coupling under visible light. For example, 2-((2-methyl-1-oxo-1-phenylpropan-2-yl)disulfaneyl)isoindoline-1,3-dione forms via thiyl radical intermediates, confirmed by ESR spectroscopy .

Q. How are isoindoline-1,3-dione derivatives evaluated for hypoglycemic activity?

Derivatives are screened using streptozotocin-induced diabetic models. Compounds mimicking meglitinides (e.g., 2-(benzylamino-2-hydroxyalkyl) derivatives) show glucose-lowering effects via ATP-sensitive K⁺ channel modulation .

Q. What advanced structural analysis techniques validate isoindoline-1,3-dione conformations?

Single-crystal X-ray diffraction (e.g., 2-{(1R,2R)-2-[bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione) confirms stereochemistry, with C–C bond lengths averaging 1.52 Å and R-factor = 0.047 . Molecular docking (AutoDock Vina) predicts binding modes to targets like 15-lipoxygenase-1 .

Properties

IUPAC Name |

2-(methylamino)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.